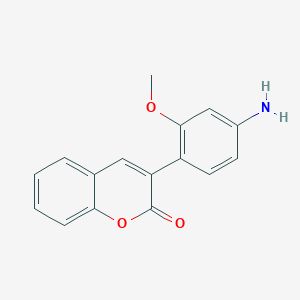

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-amino-2-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-15-9-11(17)6-7-12(15)13-8-10-4-2-3-5-14(10)20-16(13)18/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTKIICGKNNUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233040 | |

| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

335206-96-7 | |

| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335206-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Biological Evaluation of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the coumarin derivative, 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Due to the limited availability of experimental data for this specific compound, this guide combines known information with computationally predicted properties and plausible experimental methodologies. The content is intended to serve as a foundational resource for researchers interested in the further investigation and development of this molecule for therapeutic applications.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of biological activity. While experimental data is scarce, the following table summarizes known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₃ | |

| Molecular Weight | 267.28 g/mol | |

| Predicted Melting Point | 180-220 °C | Computational Prediction |

| Predicted Boiling Point | 450-550 °C | Computational Prediction |

| Predicted Aqueous Solubility | Low | Computational Prediction |

| Predicted pKa (most basic) | 4.0-5.0 (amine) | Computational Prediction |

| Predicted logP | 2.5-3.5 | Computational Prediction |

Note: Predicted values are estimates and should be confirmed through experimental validation.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-arylcoumarins, such as the Perkin or Knoevenagel condensations, followed by appropriate functional group manipulations. A proposed two-step synthesis is outlined below.

Step 1: Synthesis of 3-(2-Methoxy-4-nitro-phenyl)-chromen-2-one

This step involves the reaction of a salicylaldehyde derivative with a substituted phenylacetic acid.

-

Materials:

-

Salicylaldehyde

-

2-Methoxy-4-nitrophenylacetic acid

-

Acetic anhydride

-

Triethylamine

-

Toluene

-

-

Procedure:

-

A mixture of salicylaldehyde (1.0 eq), 2-methoxy-4-nitrophenylacetic acid (1.1 eq), and triethylamine (2.5 eq) in acetic anhydride (5.0 eq) is refluxed for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 3-(2-methoxy-4-nitro-phenyl)-chromen-2-one.

-

The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Step 2: Reduction of the Nitro Group to an Amine

The nitro group of the intermediate is reduced to the primary amine to yield the final product.

-

Materials:

-

3-(2-Methoxy-4-nitro-phenyl)-chromen-2-one

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 3-(2-methoxy-4-nitro-phenyl)-chromen-2-one (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid is added.

-

The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for 2-4 hours, with progress monitored by TLC.

-

After completion, the mixture is cooled and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford this compound.

-

The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

-

Potential Biological Activities and Signaling Pathways

Hypothesized Biological Activities:

-

Anticancer: By potentially inhibiting key signaling pathways like MAPK/ERK, the compound could suppress the growth of cancer cells.

-

Anti-inflammatory: Modulation of inflammatory signaling pathways could lead to anti-inflammatory effects.

-

Antioxidant: The coumarin nucleus is known to possess antioxidant properties.

Potential Signaling Pathway Involvement:

Given the activity of its isomer, a primary candidate for investigation is the MAPK/ERK signaling pathway . This pathway is a critical regulator of many cellular processes and is often dysregulated in diseases such as cancer.

Technical Guide on the Spectral Analysis of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from closely related analogs to predict the spectral characteristics. It also outlines generalized experimental protocols for its synthesis and characterization.

Introduction

This compound is a coumarin derivative. The coumarin scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The substitution pattern on the phenyl ring at the 3-position, specifically the amino and methoxy groups, is expected to significantly influence its spectroscopic properties and potential biological applications. This guide serves as a reference for the anticipated spectral data and the methodologies for its acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 of coumarin |

| ~ 7.3 - 7.6 | m | 4H | Aromatic H of coumarin |

| ~ 6.8 - 7.1 | m | 2H | Aromatic H of phenyl ring |

| ~ 6.5 | d | 1H | Aromatic H of phenyl ring |

| ~ 5.0 | s (broad) | 2H | -NH₂ |

| ~ 3.8 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C=O (lactone) |

| ~ 158 | C-O (methoxy-bearing carbon) |

| ~ 154 | C-O (coumarin ring) |

| ~ 148 | C-N (amino-bearing carbon) |

| ~ 140 | C-4 of coumarin |

| ~ 115 - 135 | Aromatic and vinylic carbons |

| ~ 110 | C-3 of coumarin |

| ~ 100 - 105 | Aromatic carbons of phenyl ring |

| ~ 55 | -OCH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amine) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (-OCH₃) |

| 1720 - 1700 | C=O stretching (lactone) |

| 1620 - 1600 | C=C stretching (aromatic) |

| 1580 - 1550 | N-H bending |

| 1250 - 1200 | Asymmetric C-O-C stretching (methoxy) |

| 1050 - 1000 | Symmetric C-O-C stretching (methoxy) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~ 269 | [M]⁺ (Molecular Ion) |

| ~ 240 | [M - CHO]⁺ |

| ~ 226 | [M - CH₃CO]⁺ |

| ~ 134 | [H₂N-C₆H₃(OCH₃)-CH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of this compound, based on common methods for similar coumarin derivatives.

3.1. Synthesis: Perkin Reaction

A plausible synthetic route for this compound is the Perkin reaction.

-

Materials: Salicylaldehyde, 4-Amino-2-methoxyphenylacetic acid, acetic anhydride, and triethylamine.

-

Procedure:

-

A mixture of salicylaldehyde (1 equivalent), 4-Amino-2-methoxyphenylacetic acid (1 equivalent), and acetic anhydride (2.5 equivalents) is prepared.

-

Triethylamine (1.5 equivalents) is added dropwise to the mixture with stirring.

-

The reaction mixture is heated at 140-150 °C for 5-7 hours.

-

After cooling, the mixture is poured into ice-water.

-

The resulting precipitate is filtered, washed with water, and then with a saturated sodium bicarbonate solution to remove unreacted acids.

-

The crude product is recrystallized from ethanol or a similar suitable solvent to yield pure this compound.

-

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet or analyzed as a thin film.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: General workflow for the synthesis and characterization of this compound.

4.2. Hypothetical Signaling Pathway Involvement

Coumarin derivatives are known to interact with various biological targets. The diagram below represents a hypothetical signaling pathway where a coumarin derivative might act as an inhibitor of a protein kinase, a common mechanism of action for such compounds.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by the coumarin derivative.

Technical Whitepaper: 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS No. 335206-96-7)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth experimental data specifically for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is limited. This guide provides a comprehensive overview based on established principles of coumarin chemistry and the known properties of structurally related compounds.

Introduction

Coumarins are a significant class of benzopyran-2-one derivatives found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Their scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This technical guide focuses on the specific derivative, this compound, providing available data and outlining general experimental approaches for its synthesis and characterization.

Compound Identification and Physicochemical Properties

A summary of the key identifiers and calculated properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 335206-96-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₆H₁₃NO₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 267.28 g/mol | Santa Cruz Biotechnology[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)N)C2=CC3=CC=CC=C3OC2=O | Inferred |

| IUPAC Name | 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one | Inferred |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-phenylcoumarins. The Perkin reaction is a common method for this class of compounds.

Proposed Experimental Protocol: Modified Perkin Reaction

This proposed protocol is a generalized procedure and would require optimization for the specific substrates.

Reactants:

-

Salicylaldehyde

-

4-Amino-2-methoxyphenylacetic acid

-

Acetic anhydride

-

Triethylamine (as a base)

Procedure:

-

A mixture of salicylaldehyde (1 equivalent) and 4-amino-2-methoxyphenylacetic acid (1 equivalent) is prepared.

-

Acetic anhydride (excess) and triethylamine (catalytic amount) are added to the mixture.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acidic starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques. Based on the structure of this compound, the expected spectral data would include:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the coumarin and the phenyl rings, a singlet for the methoxy group protons, a singlet for the amino group protons, and a characteristic singlet for the C4-proton of the coumarin ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, the methoxy carbon, and other carbons of the coumarin and phenyl rings. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (lactone), C-O-C stretching (ether), and C=C stretching (aromatic rings). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (267.28 g/mol ). |

Potential Biological Activities

While specific biological activity data for this compound is not available, the broader class of 3-phenylcoumarins and other coumarin derivatives has been extensively studied. Based on these studies, this compound could be investigated for the following activities:

-

Anticancer Activity: Many coumarin derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.

-

Antimicrobial Activity: Coumarin derivatives have been reported to exhibit activity against a range of bacteria and fungi. The presence of the amino and methoxy groups on the phenyl ring could influence this activity.

-

Antioxidant Activity: The phenolic nature of the coumarin scaffold suggests potential antioxidant properties, which could be relevant for its overall biological profile.

-

Enzyme Inhibition: Certain coumarin derivatives are known to inhibit enzymes such as monoamine oxidase, which could be relevant for neurological disorders.

Further research is required to determine the specific biological activities and potency of this compound.

Signaling Pathways and Experimental Workflows

Information regarding the specific signaling pathways modulated by this compound is not available. However, a general experimental workflow for its synthesis and biological evaluation can be outlined.

General Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

General Biological Screening Workflow

Caption: General workflow for the biological evaluation of a novel coumarin derivative.

Conclusion

This compound is a coumarin derivative with potential for further investigation in drug discovery. While specific experimental data for this compound is scarce in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of the coumarin scaffold. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.

References

The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives represent a vast and versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a characteristic benzopyrone framework, these molecules are ubiquitous in nature and have been the subject of extensive synthetic efforts to explore their therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of coumarin derivatives, focusing on their anticancer, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various coumarin derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected coumarin derivatives against various cancer cell lines.

| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HL60 (Leukemia) | 8.09 | [1] |

| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [1] |

| Compound 4 | A549 (Lung Cancer) | 9.34 | [1] |

| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [1] |

| Compound 8b | MCF-7 (Breast Cancer) | 7.35 | [1] |

| Compound 8b | A549 (Lung Cancer) | 4.63 | [1] |

| Compound 5d | A549 (Lung Cancer) | 0.70 ± 0.05 | [2] |

| Compound 6e | KB (Nasopharyngeal Carcinoma) | 0.39 ± 0.07 | [2] |

| Xanthyletin | MCF-7 (Breast Cancer) | 18.4 µg/mL | [3] |

| Chalepin | MCF-7 (Breast Cancer) | 8.5 µg/mL | [3] |

| Chalepin | MDA-MB-231 (Breast Cancer) | 19.8 µg/mL | [3] |

| Compound 27 | MCF-7 (Breast Cancer) | 9 | [3] |

| Compound 28 | MCF-7 (Breast Cancer) | 1.84 | [3] |

| Compound 32 | MCF-7 (Breast Cancer) | 0.23 | [3] |

| Compound 33 | MCF-7 (Breast Cancer) | 0.0088 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Adherent or suspension cells

-

Test compounds (coumarin derivatives)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Remove the culture medium and add fresh medium containing various concentrations of the coumarin derivatives.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Carefully remove the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Procedure for Suspension Cells:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add various concentrations of the coumarin derivatives to the wells.

-

Incubate for the desired exposure time.

-

Centrifuge the plate to pellet the cells.

-

Carefully remove the supernatant and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add MTT solvent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Signaling Pathway: PI3K/Akt Pathway Inhibition

Many coumarin derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.

Anticoagulant Activity

Certain coumarin derivatives, most notably the 4-hydroxycoumarins like warfarin, are well-established as potent anticoagulants. They function as vitamin K antagonists, thereby inhibiting the synthesis of vitamin K-dependent clotting factors.

Quantitative Anticoagulant Activity Data

The anticoagulant activity of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.

| Coumarin Derivative | Concentration | Prothrombin Time (seconds) | Reference |

| Compound 4 (4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) | 20 mg/kg (oral) | 21.30 | [4] |

| Warfarin | 1 mg/kg (oral) | 14.60 | [4] |

| Melilotus officinalis extract | 25 µL | 46 | [5] |

| Melilotus officinalis extract | 50 µL | 140 | [5] |

| Melilotus officinalis extract | 75 µL | No clot | [5] |

| Compound 43 | Not specified | 10.88 | [5] |

| Compound 44 | Not specified | 13.10 | [5] |

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.

Materials:

-

Citrated plasma

-

Thromboplastin-calcium chloride reagent

-

Water bath (37°C)

-

Coagulometer or stopwatch

-

Test tubes

Procedure:

-

Collect blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[6]

-

Centrifuge the blood sample to obtain platelet-poor plasma.[6]

-

Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C.[7]

-

Add a specific volume of the thromboplastin-calcium reagent to the plasma sample.[7]

-

Simultaneously start a stopwatch or the coagulometer.

-

Record the time in seconds for the formation of a fibrin clot.[7]

Experimental Workflow: Anticoagulant Activity Screening

The following diagram illustrates a general workflow for screening the anticoagulant activity of coumarin derivatives.

Caption: General workflow for screening anticoagulant activity.

Antimicrobial Activity

A wide array of coumarin derivatives have demonstrated significant activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of coumarin derivatives is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Coumarin Derivative | Microorganism | MIC (µg/mL) | Reference |

| Osthenol | Bacillus cereus | 62.5 | [8] |

| Osthenol | Staphylococcus aureus | 125 | [8] |

| Compound 3b | Staphylococcus epidermidis | 312.5 | [9] |

| Compound 3c | Staphylococcus epidermidis | 312.5 | [9] |

| Compound 3f | Staphylococcus aureus | 312.5 | [9] |

| Compound 3i | Candida tropicalis | 156.2 | [9] |

| Pyrazoles 15 & 16 | Various bacteria | 1.95 - 15.6 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds (coumarin derivatives)

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare a stock solution of the coumarin derivative in a suitable solvent.[11]

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[11]

-

Prepare a standardized inoculum of the microorganism to be tested.[11]

-

Inoculate each well with the microbial suspension.[11]

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.[11]

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]

Antioxidant Activity

Many coumarin derivatives possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is often associated with the presence of hydroxyl groups on the coumarin ring.

Quantitative Antioxidant Activity Data

The antioxidant activity of coumarin derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.

| Coumarin Derivative | DPPH Scavenging IC50 | Reference |

| Compound I | 799.83 µM | [13] |

| Compound II | 712.85 µM | [13] |

| Compound III | 872.97 µM | [13] |

| Ascorbic Acid (Standard) | 829.85 µM | [13] |

| Coumarin-tyrosine hybrid | 31.45 µg/mL | [14] |

| Coumarin-serine hybrid | 28.23 µg/mL | [14] |

| Compound 18 | 7.1 µM | [14] |

| Compound 19 | 17.9 µM | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Test compounds (coumarin derivatives)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.[15]

-

Prepare various concentrations of the coumarin derivatives and the positive control in the same solvent.[15]

-

Add a specific volume of the DPPH solution to each concentration of the test compounds and the control.[15]

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

-

Measure the absorbance of the solutions at 517 nm.[15]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Coumarin derivatives can induce the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Caption: Activation of the Nrf2 antioxidant response pathway by coumarins.

Anti-inflammatory Activity

Coumarin derivatives have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity of coumarin derivatives is often assessed by their ability to inhibit the COX-2 enzyme, with results reported as IC50 values.

| Coumarin Derivative | COX-2 Inhibition IC50 (µM) | Reference |

| Ethyl thiosemicarbazone 2b | 0.31 - 0.78 | [16] |

| Thiazoline derivatives (3a, 3b, 5b, 6a, 7f) | 0.31 - 0.78 | [16] |

| Thiazolidinone compounds (8b, 9a) | 0.31 - 0.78 | [16] |

| Celecoxib (Standard) | Not specified | [16] |

| Compound C2 | (Significantly decreased COX-2 activity) | [17] |

| Compound C3 | (Significantly decreased COX-2 activity) | [17] |

Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe

-

COX cofactor

-

Arachidonic acid (substrate)

-

Test compounds (coumarin derivatives)

-

Positive control inhibitor (e.g., celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare dilutions of the test compounds and the positive control.[18]

-

In a 96-well plate, add the COX assay buffer, COX probe, COX cofactor, and COX-2 enzyme to each well.[18]

-

Add the test compounds or control to the respective wells.[18]

-

Initiate the reaction by adding arachidonic acid to all wells.[18]

-

Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.[18]

-

The rate of the reaction is proportional to the COX-2 activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathway: NF-κB Pathway Inhibition

A key mechanism of the anti-inflammatory action of coumarin derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of many pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Conclusion

The diverse biological activities of coumarin derivatives underscore their immense potential in the development of new therapeutic agents. This technical guide has provided a consolidated overview of their anticancer, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers in the field, facilitating further exploration and innovation in the design and application of these remarkable compounds. The continued investigation into the structure-activity relationships and mechanisms of action of coumarin derivatives will undoubtedly pave the way for the discovery of novel drugs with improved efficacy and safety profiles.

References

- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]

- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 5. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. japer.in [japer.in]

- 14. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. carcinogenesis.com [carcinogenesis.com]

- 18. assaygenie.com [assaygenie.com]

A Comprehensive Technical Guide to the Synthesis of 3-Arylcoumarins

For Researchers, Scientists, and Drug Development Professionals

The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][2][3] This in-depth guide provides a comprehensive overview of the core synthetic methodologies for accessing this important class of compounds, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Strategies

The synthesis of 3-arylcoumarins can be broadly categorized into two main approaches: the construction of the coumarin ring system with a pre-attached aryl group at the 3-position, and the arylation of a pre-formed coumarin ring at the 3-position. Key methodologies include classical named reactions and modern cross-coupling techniques.[1][4]

1. Classical Condensation Reactions

These methods involve the formation of the coumarin core through the reaction of phenols with various carbonyl compounds.

-

Perkin Reaction: This is one of the most direct and widely used methods for synthesizing 3-arylcoumarins.[1] It typically involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a dehydrating agent, such as acetic anhydride, and a base like triethylamine.[4][5][6]

-

Pechmann Condensation: While more commonly used for the synthesis of 4-substituted coumarins, the Pechmann reaction can be adapted to produce 3-arylcoumarins.[7][8][9] This method involves the reaction of a phenol with a β-ketoester under acidic conditions.[7][8] For 3-arylcoumarins, an aryl-substituted β-ketoester is required.

-

Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with an active methylene compound, such as an arylacetonitrile or an arylacetate, in the presence of a basic catalyst.[4]

-

Wittig Reaction: The Wittig reaction provides a versatile route to coumarins by reacting a salicylaldehyde with a phosphorus ylide.[10][11] For the synthesis of 3-arylcoumarins, a Wittig reagent bearing an aryl group and an ester functionality is employed.

2. Modern Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 3-arylcoumarins, offering high efficiency and broad functional group tolerance.

-

Suzuki Coupling: This reaction involves the coupling of a 3-halocoumarin (typically a 3-bromo or 3-chlorocoumarin) with an arylboronic acid in the presence of a palladium catalyst and a base.[12][13][14][15]

-

Heck Coupling: The Heck reaction can be used to arylate the 3-position of a coumarin ring directly using an aryl halide or by coupling a 3-halocoumarin with an alkene.[16][17][18][19][20]

-

Sonogashira Coupling: This reaction is employed to introduce an alkynyl substituent at the 3-position of the coumarin, which can then be further functionalized. It involves the coupling of a 3-halocoumarin with a terminal alkyne using a palladium and copper co-catalyst system.[21][22][23][24][25]

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables summarize quantitative data for some of the key methods.

Table 1: Perkin Reaction Conditions and Yields

| Salicylaldehyde Derivative | Phenylacetic Acid Derivative | Base/Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Salicylaldehyde | Phenylacetic acid | Acetic anhydride/Triethylamine | 120 | Not Specified | 46-74 | [4][5] |

| Substituted Salicylaldehydes | Substituted Phenylacetic acids | Cyanuric chloride | 100 | Not Specified | 90-99 | [4] |

| Substituted Salicylaldehydes | p-Methoxyphenylacetic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | 110 | 24 | 50-61 | [26] |

Table 2: Suzuki Coupling Conditions and Yields

| 3-Halocoumarin | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Chlorocoumarin | Substituted arylboronic acids | Pd-salen complex (0.5 mol%) | Not Specified | Not Specified | 110 | Good | [12] |

| 7-Alkoxy-3-bromo-4-methylcoumarin | Aryl boronic MIDA esters | Pd(OAc)₂/XPhos | K₂CO₃ | Aqueous THF | 60-70 | Not Specified | [13] |

Detailed Experimental Protocols

Perkin Reaction for the Synthesis of 3-Arylcoumarins

This protocol is adapted from the work of Pu et al.[4]

-

Materials: Substituted salicylaldehyde (1.0 mmol), substituted phenylacetic acid (1.2 mmol), acetic anhydride (3.0 mL), and triethylamine (1.5 mL).

-

Procedure:

-

A mixture of the salicylaldehyde derivative, phenylacetic acid derivative, acetic anhydride, and triethylamine is stirred in a sealed vessel.

-

The reaction mixture is heated to 120 °C and stirred for the time required to complete the reaction (monitored by TLC).

-

After cooling to room temperature, the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-arylcoumarin.

-

Suzuki Coupling for the Synthesis of 3-Arylcoumarins

This protocol is based on the methodology described by Matos et al.[12]

-

Materials: 3-Chlorocoumarin (1.0 mmol), arylboronic acid (1.5 mmol), Pd-salen catalyst (0.5 mol%), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a solvent (e.g., dioxane/water).

-

Procedure:

-

To a reaction vessel, add the 3-chlorocoumarin, arylboronic acid, Pd-salen catalyst, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the mixture is heated to 110 °C with stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure 3-arylcoumarin.

-

Mechanistic Pathways and Workflows

Perkin Reaction Mechanism

The Perkin reaction for 3-arylcoumarin synthesis proceeds through the formation of an anhydride from the phenylacetic acid, which then acts as an acylating agent for the salicylaldehyde. The subsequent intramolecular condensation and dehydration lead to the formation of the coumarin ring.

Caption: General workflow of the Perkin reaction for 3-arylcoumarin synthesis.

Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle for the Suzuki coupling synthesis of 3-arylcoumarins.

This guide provides a foundational understanding of the key synthetic routes to 3-arylcoumarins. For researchers and drug development professionals, a thorough understanding of these methods is crucial for the efficient design and synthesis of novel coumarin-based therapeutic agents. The choice of a specific synthetic route will ultimately be guided by the desired molecular complexity, substrate availability, and scalability requirements of the project.

References

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijsart.com [ijsart.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Palladium-catalyzed oxidative Heck coupling reaction for direct synthesis of 4-arylcoumarins using coumarins and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heck Reaction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jk-sci.com [jk-sci.com]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. mdpi.com [mdpi.com]

- 26. iris.unica.it [iris.unica.it]

An In-Depth Technical Guide to 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one: Synthesis, Characterization, and Potential Applications

Disclaimer: Publicly available scientific literature and historical records do not contain specific information regarding the discovery and detailed history of the compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. This guide, therefore, focuses on the established synthetic methodologies for the broader class of 3-arylcoumarins, to which this specific molecule belongs. The experimental protocols and data tables provided are predictive and based on well-established chemical principles for this class of compounds.

Introduction

This compound is a derivative of coumarin, a bicyclic heterocyclic compound widely found in nature. The core structure, 2H-chromen-2-one, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties. The addition of a substituted phenyl group at the 3-position creates a class of compounds known as 3-arylcoumarins. These compounds have garnered significant interest from researchers due to their potential therapeutic applications.

While the specific history of this compound is not documented, the synthesis of 3-arylcoumarins is a well-explored area of organic chemistry. The Perkin reaction, first described by William Henry Perkin in 1868 for the synthesis of cinnamic acids, is a cornerstone method for creating the 3-phenylcoumarin scaffold.[1] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1]

This technical guide will provide a detailed, plausible synthetic route for this compound based on the principles of the Perkin reaction. It will also present a framework for the characterization of the compound and discuss the potential biological significance based on related structures.

Proposed Synthesis of this compound

The most direct and established method for the synthesis of 3-arylcoumarins is the Perkin reaction.[2] This approach involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative. For the target molecule, the key starting materials would be salicylaldehyde and (4-amino-2-methoxyphenyl)acetic acid.

A critical consideration in this synthesis is the presence of the free amino group on the phenylacetic acid, which could potentially undergo side reactions under the conditions of the Perkin reaction. Therefore, a protection strategy for the amino group may be necessary. A common approach is the use of an acetyl protecting group, which can be removed in a subsequent step.

The proposed synthetic pathway is a two-step process:

-

Perkin Condensation: Reaction of salicylaldehyde with (4-acetamido-2-methoxyphenyl)acetic acid in the presence of a dehydrating agent and a base to form the protected intermediate, 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one.

-

Deprotection: Removal of the acetyl group to yield the final product, 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, predictive experimental protocols for the synthesis of this compound. These protocols are based on established procedures for the Perkin reaction and subsequent deprotection of similar compounds.

Step 1: Synthesis of 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-acetamido-2-methoxyphenyl)acetic acid (1.0 equivalent), salicylaldehyde (1.0 equivalent), and acetic anhydride (3.0 equivalents).

-

Reaction Initiation: Add triethylamine (2.0 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 5-7 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one.

Step 2: Synthesis of 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one

-

Reactant Preparation: Suspend the 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Reaction Conditions: Heat the suspension to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: The product may precipitate upon neutralization. If so, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product, 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one.

Data Presentation

As there is no published data for this compound, the following table provides a template for the characterization data that would be collected upon its successful synthesis.

| Property | Expected Data Type |

| Physical Appearance | Solid (e.g., crystalline powder) |

| Color | e.g., White, off-white, or pale yellow |

| Melting Point (°C) | A specific temperature range |

| Yield (%) | Percentage yield for each synthetic step |

| ¹H NMR | Chemical shifts (δ, ppm), multiplicity, coupling constants (J, Hz), integration |

| ¹³C NMR | Chemical shifts (δ, ppm) |

| Mass Spectrometry | m/z for the molecular ion [M]⁺ or [M+H]⁺ |

| Infrared (IR) Spectroscopy | Characteristic absorption frequencies (cm⁻¹) for functional groups (e.g., C=O, N-H, C-O) |

Potential Biological Significance and Future Directions

While no biological activity has been reported for this compound, the broader class of 3-arylcoumarins and related aminocoumarins have shown a wide range of pharmacological activities. For instance, a series of 3-(4-aminophenyl)-coumarin derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

The structural features of this compound, including the coumarin core, the amino group, and the methoxy group, suggest that it could be a candidate for screening in various biological assays. The amino group provides a site for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or novel biological activities.

Future research on this compound could involve:

-

Synthesis and Characterization: Following the proposed synthetic route to obtain and fully characterize the compound.

-

Biological Screening: Evaluating its activity in a range of assays, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the substitution pattern on the phenyl ring to understand the relationship between chemical structure and biological activity.

Conclusion

This compound represents an unexplored member of the promising 3-arylcoumarin class of compounds. While its specific discovery and history are not documented, its synthesis is feasible through well-established methods such as the Perkin reaction. The detailed synthetic protocols and characterization framework provided in this guide offer a clear path for researchers to synthesize and study this molecule. Given the known biological activities of related aminocoumarin derivatives, this compound and its future derivatives hold potential for investigation in the field of drug discovery.

References

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one as a Fluorescent Probe

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the application of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one as a fluorescent probe. The following application notes and protocols are presented as a general guide for the characterization and use of a novel coumarin-based fluorescent probe, based on the known properties of similar compounds. Researchers should perform initial characterization of the probe's photophysical properties before adopting it for specific applications.

Introduction

Coumarin derivatives are a prominent class of fluorophores widely utilized in biological and chemical research due to their excellent photophysical properties, including high quantum yields, sensitivity to the microenvironment, and amenability to chemical modification.[1][2] The compound this compound belongs to this family and possesses structural motifs—an electron-donating amino group and a methoxy group on the phenyl ring attached to the coumarin core—that suggest its potential as a fluorescent probe. These features can give rise to interesting photophysical phenomena such as Intramolecular Charge Transfer (ICT), which often results in environment-sensitive fluorescence, making such compounds potentially useful as sensors for polarity, viscosity, or specific biomolecular interactions.

Chemical and Physical Properties

Below is a table summarizing the basic chemical information for this compound.

| Property | Value |

| Chemical Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| CAS Number | 335206-96-7 |

| Appearance | (Not specified in literature) |

| Solubility | (Expected to be soluble in organic solvents like DMSO, DMF, and alcohols) |

General Protocol for Characterization of a Novel Fluorescent Probe

Prior to its application, the fundamental photophysical properties of this compound must be determined.

Materials

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

Experimental Protocol

-

Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. Store in the dark at -20°C.

-

Determination of Absorption and Emission Spectra:

-

Dilute the stock solution in the desired solvent (e.g., PBS for biological applications) to a final concentration of 1-10 µM.

-

Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

-

Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).

-

-

Determination of Molar Absorptivity (Extinction Coefficient):

-

Prepare a series of dilutions of the probe in a specific solvent.

-

Measure the absorbance at λabs for each concentration.

-

Plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

-

-

Determination of Fluorescence Quantum Yield (ΦF):

-

The quantum yield should be determined relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

-

The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Workflow for Probe Characterization

Caption: Workflow for the initial photophysical characterization of a new fluorescent probe.

Hypothetical Application: Cellular Imaging

The following is a general protocol for staining live or fixed cells. Optimal probe concentration, incubation time, and fixation methods should be empirically determined.

Materials

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS for fixing cells

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cells

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Protocol for Live Cell Staining

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Probe Loading:

-

Prepare a staining solution by diluting the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium.

-

Imaging: Image the cells immediately using a fluorescence microscope.

Protocol for Fixed Cell Staining

-

Cell Seeding and Fixation:

-

Plate and grow cells as for live-cell staining.

-

Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Wash cells 2-3 times with PBS.

-

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. Wash 2-3 times with PBS.

-

Staining:

-

Dilute the probe stock solution in PBS to a final concentration of 1-10 µM.

-

Incubate the fixed (and permeabilized) cells with the staining solution for 20-60 minutes at room temperature.

-

-

Washing and Mounting:

-

Wash the cells 2-3 times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Image the slides on a fluorescence microscope.

Experimental Workflow for Cellular Imaging

Caption: General workflow for fluorescent staining of cells.

Potential Signaling Pathway Interaction

Given the structural similarity of coumarins to various bioactive molecules, this compound could potentially interact with cellular signaling pathways. For instance, some coumarin derivatives are known to be inhibitors of protein kinases. A hypothetical interaction could involve the probe binding to a kinase, leading to a change in its fluorescence properties upon inhibition.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Summary

While this compound holds promise as a fluorescent probe based on its chemical structure, a thorough characterization of its photophysical properties is a prerequisite for its use in research. The protocols and workflows provided here offer a foundational framework for researchers to initiate their investigations with this and other novel coumarin-based fluorophores. All parameters, including probe concentration and incubation times, should be optimized for the specific application and experimental system.

References

Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in Cell Imaging

Product Name: CVM-Blue ER Probe

Catalog Number: DEV-2025-C16

Molecular Formula: C₁₆H₁₃NO₃

Molecular Weight: 267.28 g/mol

Introduction

CVM-Blue ER Probe is a novel fluorescent dye based on the 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one scaffold. Coumarin-based dyes are renowned for their robust photophysical properties, including high quantum yields and large Stokes shifts, making them ideal candidates for fluorescence microscopy.[1][2][3][] CVM-Blue ER Probe has been developed as a selective, live-cell imaging agent for visualizing the endoplasmic reticulum (ER). Its chemical structure is designed for enhanced membrane permeability and retention within the ER lumen, making it a valuable tool for studying ER morphology, dynamics, and stress responses in living cells.[5][6]

Photophysical Properties

The photophysical characteristics of CVM-Blue ER Probe have been determined in phosphate-buffered saline (PBS) at pH 7.4. These properties make it suitable for use with standard blue-light excitation sources, such as a 405 nm laser.

| Property | Value |

| Excitation Maximum (λex) | 410 nm |

| Emission Maximum (λem) | 475 nm |

| Stokes Shift | 65 nm |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.65 |

| Recommended Filter Set | DAPI / Blue |

Applications

-

Live-Cell Imaging of the Endoplasmic Reticulum: CVM-Blue ER Probe is optimized for staining the ER in a variety of mammalian cell lines with low cytotoxicity.[7][8]

-

Studying ER Dynamics: The probe's high photostability allows for time-lapse imaging to monitor ER morphology changes in response to cellular stimuli.

-

Co-localization Studies: The distinct blue emission spectrum of CVM-Blue ER Probe makes it suitable for multicolor imaging experiments with other fluorescent probes emitting in the green, red, or far-red spectra.[5]

-

High-Content Screening (HCS): The simple "add-and-image" protocol is amenable to automated microscopy and high-content screening applications for drug discovery and toxicology.

Experimental Protocols

Reagent Preparation

-

Stock Solution (10 mM): Prepare a 10 mM stock solution of CVM-Blue ER Probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Working Solution (5-10 µM): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Live-Cell Staining Protocol for Endoplasmic Reticulum

This protocol is optimized for adherent mammalian cells (e.g., HeLa, U2OS) cultured in a 35 mm imaging dish or a multi-well plate.

-

Cell Culture: Plate cells on a glass-bottom dish or slide and culture overnight to allow for adherence and normal growth.

-

Aspirate Medium: Carefully remove the cell culture medium from the dish.

-

Wash (Optional): Gently wash the cells once with pre-warmed PBS or HBSS.

-

Staining: Add the prepared CVM-Blue ER Probe working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

-

Wash: Remove the staining solution and wash the cells twice with pre-warmed imaging buffer or complete culture medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or blue filter set (Excitation: ~405 nm, Emission: ~475 nm).

References

- 1. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]

- 2. Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (AMP-C) in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one, hereafter referred to as Amino-Methoxy-Phenyl Coumarin (AMP-C), is a versatile chemical probe for applications in chemical proteomics. Coumarin derivatives are known for their wide range of biological activities and their utility as fluorescent scaffolds in drug discovery and as probes for imaging and assays.[1][2] AMP-C is designed to leverage these properties for the identification and characterization of protein targets in complex biological systems.

This document provides detailed application notes and protocols for the use of AMP-C in proteomics research, specifically in the context of Activity-Based Protein Profiling (ABPP).[3][4] ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within a proteome.[3][4] The structure of AMP-C, featuring a reactive amino group and an inherent fluorescent coumarin core, makes it a suitable candidate for development as an ABPP probe. These notes outline a hypothetical framework for its application, based on established chemical proteomics principles.

Principle of Application: AMP-C as an ABPP Probe

Chemical probes used in proteomics typically consist of three key components: a molecular recognition group, a reactive group, and a reporter tag.[4][5] In this proposed application, AMP-C serves as a foundational scaffold for such a probe.

-

Reactive Group : The primary amino group on the phenyl ring can serve as a nucleophile, potentially targeting proteins with electrophilic functional groups in their active sites. Alternatively, this amino group can be chemically modified, for instance, into an azide, to allow for bio-orthogonal "click" chemistry. This modification enables the attachment of a biotin tag for affinity purification of labeled proteins.[6]

-

Reporter Tag : The coumarin core of AMP-C is inherently fluorescent, allowing for in-gel visualization of labeled proteins, providing a rapid readout of target engagement.[7]

-

Molecular Recognition : The overall structure of AMP-C provides the basis for its specific, albeit hypothetical, binding to a subset of proteins, which can be identified via mass spectrometry.

The general workflow for using a modified AMP-C probe (termed AMP-C-Azide) in an ABPP experiment is depicted below.

Figure 1: General workflow for Activity-Based Protein Profiling using an azide-modified AMP-C probe.

Data Presentation: Hypothetical Quantitative Proteomics Data

The following tables represent hypothetical data from a quantitative proteomics experiment designed to identify the protein targets of AMP-C. In this scenario, a cell lysate was treated with AMP-C-Azide, and labeled proteins were enriched and analyzed by mass spectrometry. A label-free quantification (LFQ) approach was used to compare protein abundance in the AMP-C-Azide pulldown versus a vehicle control.

Table 1: Physicochemical and Spectroscopic Properties of AMP-C

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

| Excitation Max (λex) | ~350 nm |

| Emission Max (λem) | ~450 nm |

| Purity (HPLC) | >98% |

Table 2: Top Protein Hits from AMP-C-Azide Pulldown Experiment

| Protein ID (UniProt) | Gene Name | Protein Name | LFQ Intensity (AMP-C) | LFQ Intensity (Control) | Fold Change (AMP-C/Control) | p-value |

|---|---|---|---|---|---|---|

| P07737 | ACHE | Acetylcholinesterase | 2.5E+08 | 1.1E+06 | 227.3 | <0.001 |

| P22748 | CES1 | Carboxylesterase 1 | 1.8E+08 | 1.5E+06 | 120.0 | <0.001 |

| P08575 | DPP3 | Dipeptidyl peptidase 3 | 9.2E+07 | 2.3E+06 | 40.0 | <0.01 |

| Q96C86 | FAAH2 | Fatty acid amide hydrolase 2 | 7.5E+07 | 3.0E+06 | 25.0 | <0.01 |

| P11374 | GSTP1 | Glutathione S-transferase P | 5.1E+07 | 1.2E+07 | 4.3 | 0.04 |

Experimental Protocols

The following are detailed protocols for a typical ABPP experiment using a hypothetical, azide-modified version of AMP-C (AMP-C-Azide).

Protocol 1: Protein Labeling in Cell Lysate

Objective: To covalently label target proteins in a complex proteome with the AMP-C-Azide probe.

Materials:

-

AMP-C-Azide probe (10 mM stock in DMSO)

-

Cell lysate (e.g., from K562 cells), protein concentration 2-5 mg/mL in PBS

-

PBS (phosphate-buffered saline), pH 7.4

-

Protease inhibitor cocktail

-

DMSO (vehicle control)

Procedure:

-

Thaw the cell lysate on ice. If not already present, add protease inhibitor cocktail according to the manufacturer's instructions.

-

Normalize the protein concentration of the lysate to 2 mg/mL with cold PBS.

-

Set up labeling reactions in 1.5 mL microcentrifuge tubes. For each condition (probe-treated and vehicle control), use 500 µL of the normalized lysate (1 mg total protein).

-

To the "probe-treated" sample, add 1 µL of 10 mM AMP-C-Azide stock solution to achieve a final concentration of 20 µM.

-

To the "vehicle control" sample, add 1 µL of DMSO.

-

Incubate all samples for 1 hour at 37 °C with gentle shaking.

-

After incubation, place the samples on ice to stop the reaction. Proceed immediately to the click chemistry protocol.

Protocol 2: Biotin Tagging via Click Chemistry and Protein Enrichment

Objective: To attach a biotin handle to the AMP-C-Azide labeled proteins and enrich them using streptavidin affinity resin.

Materials:

-

Labeled lysate from Protocol 1

-

Biotin-Alkyne (10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Streptavidin-agarose resin

-

Wash Buffer 1 (1% SDS in PBS)

-

Wash Buffer 2 (6 M Urea in PBS)

-

Wash Buffer 3 (PBS)

Procedure:

-

To the 500 µL of labeled lysate, add the following click chemistry reagents in order, vortexing gently after each addition:

-

10 µL of 10 mM Biotin-Alkyne (final concentration: 200 µM)

-

10 µL of 50 mM TCEP (final concentration: 1 mM)

-

6 µL of 10 mM TBTA (final concentration: 60 µM)

-

10 µL of 50 mM CuSO₄ (final concentration: 1 mM)

-

-

Incubate the reaction mixture for 1 hour at room temperature with rotation.

-

Pre-wash 50 µL of streptavidin-agarose resin slurry per sample three times with 1 mL of PBS.

-

After the click reaction, add the lysate to the pre-washed streptavidin resin.

-

Incubate for 1.5 hours at room temperature with rotation to allow for binding of biotinylated proteins.

-

Centrifuge the tubes at 2,000 x g for 2 minutes to pellet the resin. Discard the supernatant.

-

Wash the resin sequentially with 1 mL of each of the following buffers, vortexing and then pelleting the resin each time:

-

Wash Buffer 1 (twice)

-

Wash Buffer 2 (once)

-

Wash Buffer 3 (three times)

-

-

After the final wash, the beads are ready for on-bead digestion.

Protocol 3: On-Bead Digestion for Mass Spectrometry

Objective: To digest the enriched proteins into peptides for LC-MS/MS analysis.

Materials:

-

Protein-bound resin from Protocol 2

-

Dithiothreitol (DTT) (500 mM stock)

-

Iodoacetamide (IAA) (500 mM stock)

-

Trypsin (sequencing grade, 1 µg/µL stock)

-

Ammonium bicarbonate (50 mM, pH 8.0)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

-

Add 2 µL of 500 mM DTT to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature. Add 4 µL of 500 mM IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

Add 2 µg of trypsin (2 µL of 1 µg/µL stock).

-

Incubate overnight at 37 °C with shaking.

-

The next day, centrifuge the tubes to pellet the beads. Carefully collect the supernatant containing the digested peptides.

-

To elute any remaining peptides, wash the beads with 50 µL of 50% ACN / 0.1% TFA. Combine this wash with the supernatant from the previous step.

-

Dry the pooled peptides in a vacuum centrifuge.

-

Resuspend the dried peptides in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Hypothetical Signaling Pathway Investigation

Data from the AMP-C proteomics screen can provide insights into cellular pathways. For instance, the identification of Acetylcholinesterase (AChE) as a top hit suggests a potential role for AMP-C in modulating cholinergic signaling.

Figure 2: Hypothetical inhibition of AChE by AMP-C, leading to increased acetylcholine levels.

References

- 1. Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]